molecular formula C30H44O4 B13039315 Changnanicacid

Changnanicacid

Cat. No.: B13039315
M. Wt: 468.7 g/mol
InChI Key: DNVUNGJWEAUTQS-AXSJCNBFSA-N
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Description

Changnanicacid is a relatively new compound in the field of organic chemistry. It is known for its unique structure and potential applications in various scientific domains. The compound is characterized by its aromatic ring and functional groups that make it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Changnanicacid typically involves a multi-step process. One common method is the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate, similar to the Perkin reaction used for cinnamic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Changnanicacid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Changnanicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Changnanicacid involves its interaction with various molecular targets. It can inhibit certain enzymes, leading to a cascade of biochemical reactions. The aromatic ring and functional groups allow it to bind to specific proteins, altering their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Changnanicacid can be compared to other aromatic carboxylic acids, such as cinnamic acid and benzoic acid. While it shares some structural similarities with these compounds, its unique functional groups and reactivity make it distinct. For instance, cinnamic acid is known for its role in plant metabolism and its applications in the pharmaceutical industry , whereas this compound’s unique properties make it more versatile in industrial applications.

List of Similar Compounds

  • Cinnamic acid
  • Benzoic acid
  • Salicylic acid

This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(Z,6R)-6-[(4S,7S,8R,13R,14R)-8-(2-carboxyethyl)-4,13-dimethyl-7-prop-1-en-2-yl-14-tetracyclo[7.5.0.01,13.04,8]tetradec-5-enyl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-19(2)22-12-15-27(5)17-18-30-23(29(22,27)16-13-24(31)32)11-8-14-28(30,6)25(30)20(3)9-7-10-21(4)26(33)34/h10,12,15,20,22-23,25H,1,7-9,11,13-14,16-18H2,2-6H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,27-,28-,29+,30?/m1/s1

InChI Key

DNVUNGJWEAUTQS-AXSJCNBFSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@@H]1[C@@]2(C13CC[C@]4(C=C[C@H]([C@]4(C3CCC2)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1C2(C13CCC4(C=CC(C4(C3CCC2)CCC(=O)O)C(=C)C)C)C

Origin of Product

United States

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